5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studies involving enzyme inhibition and receptor binding.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-c][1,3]benzoxazines and related heterocyclic compounds. Compared to these, 5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may exhibit unique biological activities and chemical reactivity due to its specific substituents and structural features . Some similar compounds include:
- 5-(4-Bromophenyl)-4-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one .
- 5-(4-Bromophenyl)-4-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-naphthyl)-1,5-dihydro-2H-pyrrol-2-one .
This compound’s unique combination of substituents and its pyrazolo[1,5-c][1,3]benzoxazine core make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H19BrCl2N2O3 |
---|---|
Molecular Weight |
534.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H19BrCl2N2O3/c1-30-21-8-5-14(9-22(21)31-2)19-12-20-17-10-16(26)11-18(27)23(17)32-24(29(20)28-19)13-3-6-15(25)7-4-13/h3-11,20,24H,12H2,1-2H3 |
InChI Key |
XLOQWHUYCXJUHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=C(C=C5)Br)OC |
Origin of Product |
United States |
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